(6-Ethyl-2-methoxypyridin-3-yl)boronic acid
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Overview
Description
(6-Ethyl-2-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group at the 6-position and a methoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivativeIn this reaction, a halogenated pyridine (such as 3-bromo-2-methoxypyridine) is reacted with an organoboron reagent (such as bis(pinacolato)diboron) in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(6-Ethyl-2-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halogenated organic molecules to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(6-Ethyl-2-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridin-3-ylboronic acid: Similar structure but lacks the ethyl group at the 6-position.
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the ethyl group at the 6-position and has a methoxy group at the 6-position instead.
Uniqueness
(6-Ethyl-2-methoxypyridin-3-yl)boronic acid is unique due to the presence of both an ethyl group and a methoxy group on the pyridine ring. This unique substitution pattern enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1310362-52-7 |
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Molecular Formula |
C8H12BNO3 |
Molecular Weight |
181.00 g/mol |
IUPAC Name |
(6-ethyl-2-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-3-6-4-5-7(9(11)12)8(10-6)13-2/h4-5,11-12H,3H2,1-2H3 |
InChI Key |
LPPPNILTKMAAGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)CC)OC)(O)O |
Origin of Product |
United States |
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